molecular formula C13H8N2O2 B1352260 4-(4-Nitrophenyl)benzonitrile CAS No. 31835-63-9

4-(4-Nitrophenyl)benzonitrile

Cat. No.: B1352260
CAS No.: 31835-63-9
M. Wt: 224.21 g/mol
InChI Key: QHWXJDVNOZETQM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)benzonitrile is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-(4-Nitrophenyl)benzonitrile can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other substances that can react with the compound, and the specific characteristics of the biological system in which the compound is present.

Biochemical Analysis

Biochemical Properties

4-(4-Nitrophenyl)benzonitrile plays a significant role in biochemical reactions, particularly those involving nitrilases. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This compound interacts with nitrilases, leading to the formation of 4-nitrobenzoic acid and ammonia This interaction is crucial for understanding the metabolic pathways involving nitriles and their derivatives

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also modulate cellular metabolism by altering the activity of enzymes involved in energy production and detoxification. These effects highlight the potential of this compound as a tool for studying cellular responses to chemical stressors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to nitrilases, leading to enzyme activation or inhibition . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound may undergo degradation, leading to the formation of byproducts that could affect its biological activity . Studies have shown that this compound remains relatively stable under controlled conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the need for careful monitoring of its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses include oxidative stress, apoptosis, and disruption of metabolic pathways. These findings underscore the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by nitrilases. The hydrolysis of this compound by nitrilases results in the formation of 4-nitrobenzoic acid and ammonia . This reaction is a key step in the detoxification of nitrile compounds and their conversion to less harmful substances. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and the overall cellular response to the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall impact on cellular processes

Properties

IUPAC Name

4-(4-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWXJDVNOZETQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409416
Record name 4-(4-nitrophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31835-63-9
Record name 4-(4-nitrophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4'-nitrodiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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